molecular formula C6H5BrClNO2S B2506659 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine CAS No. 887308-14-7

5-Bromo-2-chloro-3-(methylsulfonyl)pyridine

Cat. No.: B2506659
CAS No.: 887308-14-7
M. Wt: 270.53
InChI Key: DIHFZTZGVUCGAI-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-(methylsulfonyl)pyridine: is a heterocyclic aromatic compound with the molecular formula C6H5BrClNO2S and a molecular weight of 270.53 g/mol . This compound is characterized by the presence of bromine, chlorine, and a methylsulfonyl group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 3-(methylsulfonyl)pyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a halogenating agent .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using advanced equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

5-Bromo-2-chloro-3-(methylsulfonyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine is unique due to the presence of both bromine and chlorine atoms along with the methylsulfonyl group. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

5-bromo-2-chloro-3-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c1-12(10,11)5-2-4(7)3-9-6(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHFZTZGVUCGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using an analogous method to that described by Ponticello et al, J. Org. Chem., Vol. 44, No. 17, 1979, for the preparation of 2-chloro-3-methylsulfonylpyridine, a solution of 3-chloroperbenzoic acid (75% pure; 5 g, 22 mmol) in chloroform (50 mL) was added to a stirred solution of 5-bromo-2-chloro-3-methylthiopyridine (2.6 g, 10.9 mmol) in chloroform (50 mL) and the mixture was stirred at room temperature for 20 hours. The resultant solution was poured into a saturated aqueous sodium hydrogen carbonate solution. The organic phase was separated, washed twice with saturated aqueous sodium hydrogen carbonate solution and dried over sodium sulfate. The organic solvent was removed under reduced pressure and the residue was crystallised from a methanolic solution (20 mL). The resultant solid was filtered off and dried to afford 5-bromo-2-chloro-3-methylsulfonylpyridine (2.15 g, 73% yield); 1H NMR Spectrum: (CDCl3) 8.70 (1H, d); 8.59 (1H, d); 3.34 (3H, s); Mass Spectrum: M+H+ 270 and 272.
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